3-[3-(Diethylaminomethyl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one;hydrochloride
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Overview
Description
3-[3-(Diethylaminomethyl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one;hydrochloride is a complex organic compound with a molecular formula of C27H31NO4S and a molecular weight of 465.6043 . This compound is known for its unique structural features, which include a diethylaminomethyl group, a hydroxyphenyl group, a methylphenylsulfonyl group, and a phenylpropanone backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Diethylaminomethyl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the phenylpropanone backbone can be reduced to form alcohols.
Substitution: The diethylaminomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction outcome .
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[3-(Diethylaminomethyl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one;hydrochloride is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In biochemical assays to investigate enzyme activity and protein interactions.
Medicine: As a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: In the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[3-(Diethylaminomethyl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s diethylaminomethyl group can interact with active sites of enzymes, while the hydroxyphenyl and methylphenylsulfonyl groups can form hydrogen bonds and hydrophobic interactions with target proteins. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[3-(Diethylaminomethyl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one;hydrochloride include:
- 3-[3-(Dimethylaminomethyl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one
- 3-[3-(Diethylaminomethyl)-4-hydroxyphenyl]-3-(4-chlorophenyl)sulfonyl-1-phenylpropan-1-one
- 3-[3-(Diethylaminomethyl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonyl-1-phenylbutan-1-one .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable tool in scientific research and industrial applications .
Properties
CAS No. |
63487-33-2 |
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Molecular Formula |
C27H32ClNO4S |
Molecular Weight |
502.1 g/mol |
IUPAC Name |
3-[3-(diethylaminomethyl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C27H31NO4S.ClH/c1-4-28(5-2)19-23-17-22(13-16-25(23)29)27(18-26(30)21-9-7-6-8-10-21)33(31,32)24-14-11-20(3)12-15-24;/h6-17,27,29H,4-5,18-19H2,1-3H3;1H |
InChI Key |
HMHABZJGABEXSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)C(CC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C)O.Cl |
Origin of Product |
United States |
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